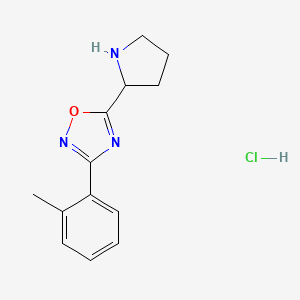
3-(2-Methylphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves several steps. One notable method is the base-promoted C-alkylation of (pyridin-2-yl)-methyl alcohols with ketones via cleavage of unstrained C(sp³)–C(sp³) bonds. This transition metal-free approach provides an efficient and environmentally benign access to β-(pyridin-2-yl)-methyl ketones, which can subsequently be used in the synthesis of 3-(2-Methylphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride .
Aplicaciones Científicas De Investigación
Anticancer Potential
Research has identified certain 1,2,4-oxadiazole derivatives as novel apoptosis inducers and potential anticancer agents. For instance, a study highlighted the synthesis of these compounds that exhibit significant activity against breast and colorectal cancer cell lines. The apoptosis induction and cell cycle arrest capabilities of these derivatives, such as in the T47D cell line, underscore their potential as anticancer agents. A notable compound, identified through cell-based chemical genetics, targets TIP47, an IGF II receptor binding protein, indicating a precise molecular mechanism of action (Han-Zhong Zhang et al., 2005).
Material Science Applications
In the realm of materials science, the synthesis of diamine monomers containing the 1,3,4-oxadiazole ring has led to the development of novel polymers with significant thermal stability and unique optical properties. These polymers exhibit strong fluorescence in the blue region, which is adjustable with the introduction of hydrochloric acid, showcasing their potential in optoelectronic applications (C. Hamciuc et al., 2015).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal properties of 1,3,4-oxadiazole derivatives have also been explored. Certain synthesized derivatives have shown promising activity against pathogenic bacterial strains, including drug-resistant ones. These findings suggest the potential of these compounds in developing new antimicrobial agents to address the growing concern of antibiotic resistance (K. Redda & Madhavi Gangapuram, 2007).
Corrosion Inhibition
The 1,3,4-oxadiazole derivatives have been investigated for their effectiveness as corrosion inhibitors, particularly in brass within simulated cooling water systems. These studies reveal the potential of oxadiazole compounds to serve as mixed-type corrosion inhibitors, offering protection against both cathodic and anodic degradation processes. Such inhibitors could significantly extend the lifespan of metal components in industrial applications (A. Rochdi et al., 2014).
Electronic Devices and OLEDs
The electronic and exciton-blocking properties of certain 1,3,4-oxadiazole derivatives, particularly when used in organic light-emitting diodes (OLEDs), underscore their importance in the field of electronic materials. These compounds have shown to improve device efficiencies and operational stabilities, making them valuable for the development of next-generation OLEDs (Cheng-Hung Shih et al., 2015).
Propiedades
IUPAC Name |
3-(2-methylphenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O.ClH/c1-9-5-2-3-6-10(9)12-15-13(17-16-12)11-7-4-8-14-11;/h2-3,5-6,11,14H,4,7-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXMNLJDBYWTHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3CCCN3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dimethoxy-N-[(E)-2-phenylethenyl]sulfonylbenzamide](/img/structure/B2763648.png)

![Tert-butyl 3-[(oxolan-3-yl)amino]azetidine-1-carboxylate](/img/structure/B2763650.png)
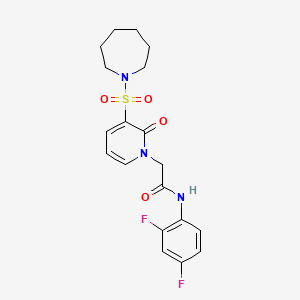
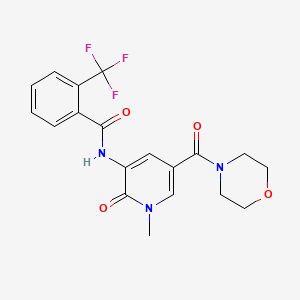

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2763655.png)

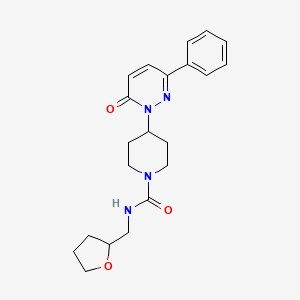
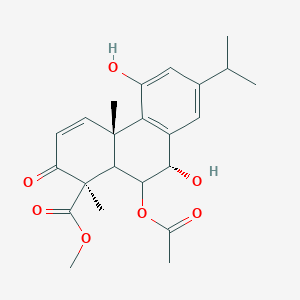
![4-Butyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B2763663.png)

![2-(3-(Trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetohydrazide](/img/structure/B2763667.png)
